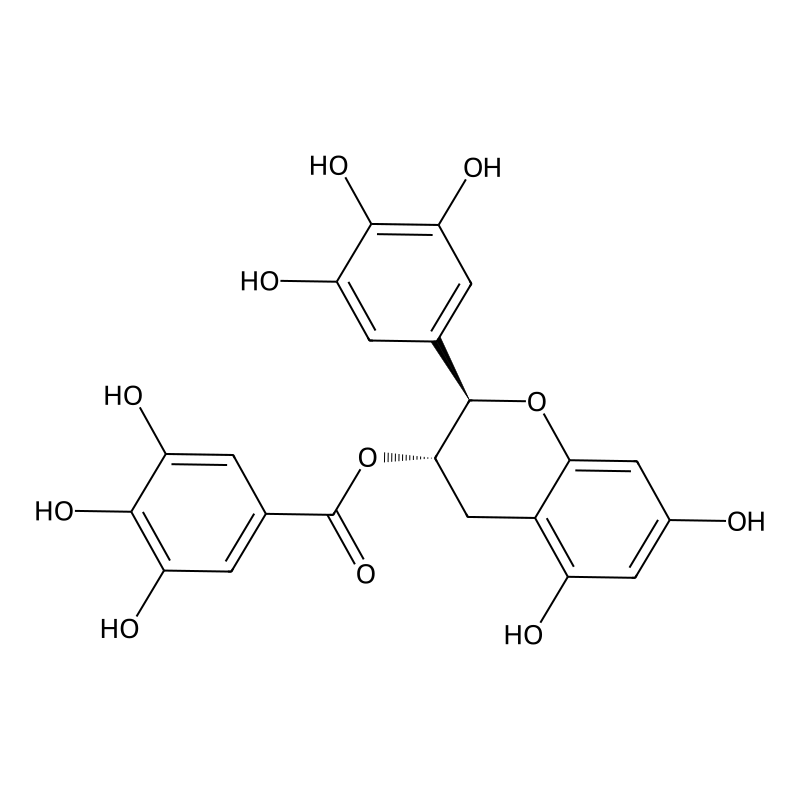

Gallocatechin Gallate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Gallocatechin Gallate (GCG) is the trans-epimer of Epigallocatechin Gallate (EGCG), the most abundant polyphenol in green tea. While EGCG dominates fresh leaf extracts, GCG is the primary thermodynamic product formed during the thermal processing, roasting, and sterilization of tea-based products [1]. From a procurement and formulation perspective, GCG is defined by its distinct spatial configuration, which alters its binding affinity to digestive enzymes and bile salt micelles, and its critical role as a stable endpoint in high-temperature aqueous environments. Industrial buyers typically source GCG for specialized nutraceutical applications targeting hyperlipidemia and glycemic control, as well as for use in ready-to-drink (RTD) beverages where standard EGCG would fail to survive retort pasteurization.

Substituting GCG with the more common and often cheaper EGCG is a critical formulation error in thermally processed products. In aqueous solutions at temperatures exceeding 44 °C, and particularly during standard beverage sterilization (98 °C to 135 °C), EGCG rapidly epimerizes into GCG [1]. If a manufacturer formulates a ready-to-drink beverage or baked functional food with EGCG to meet a specific label claim, the final product will likely fail quality control assays due to severe EGCG depletion. Furthermore, because GCG and EGCG possess different stereochemistry (trans vs. cis), their biological activities are not perfectly interchangeable; GCG demonstrates superior efficacy in precipitating micellar cholesterol and upregulating hepatic LDL receptors [2], meaning EGCG cannot serve as a 1:1 functional substitute in targeted lipid-lowering formulations.

References

- [1] Wang, R., et al. (2008). Reaction kinetics of degradation and epimerization of epigallocatechin gallate (EGCG) in aqueous system over a wide temperature range. Journal of Agricultural and Food Chemistry, 56(8), 2694-2701.

- [2] Ikeda, I., et al. (2003). Heat-epimerized tea catechins rich in gallocatechin gallate and catechin gallate are more effective to inhibit cholesterol absorption than tea catechins rich in epigallocatechin gallate and epicatechin gallate. Journal of Agricultural and Food Chemistry, 51(25), 7303-7307.

Thermodynamic Stability During High-Temperature Processing

During thermal processing of aqueous solutions, EGCG is thermodynamically unstable and undergoes rapid epimerization into GCG. Kinetic studies demonstrate that at temperatures above 44 °C, the epimerization of EGCG to GCG outpaces standard degradation, and at sterilization temperatures (98 °C and above), GCG becomes the prominent catechin sink [1].

| Evidence Dimension | Thermal stability and epimerization kinetics in aqueous systems (>98 °C) |

| Target Compound Data | GCG acts as the stable thermodynamic sink, accumulating up to 50% of total catechins during retort pasteurization. |

| Comparator Or Baseline | EGCG (rapidly depletes via epimerization to GCG) |

| Quantified Difference | EGCG concentration drops significantly as it converts to GCG, making GCG the dominant stable epimer post-sterilization. |

| Conditions | Aqueous system, isothermal reactions at 98-165 °C (simulating beverage pasteurization) |

Procuring GCG for ready-to-drink (RTD) beverages prevents active ingredient loss during retort sterilization, ensuring regulatory compliance and label claim accuracy.

Superior Micellar Cholesterol Precipitation

In comparative in vitro and in vivo models, GCG demonstrates a significantly higher capacity to disrupt lipid absorption than its cis-epimer EGCG. Studies show that heat-epimerized catechins rich in GCG are more effective at precipitating cholesterol from bile salt micelles, thereby reducing the micellar solubility of cholesterol [1]. Furthermore, purified GCG upregulates hepatic LDL receptor protein levels and activity to a greater extent than EGCG, leading to stronger reductions in plasma and hepatic cholesterol in hyperlipidemic models [2].

| Evidence Dimension | Micellar cholesterol precipitation and LDL receptor upregulation |

| Target Compound Data | GCG strongly precipitates cholesterol from bile salt micelles and highly upregulates LDL receptor activity. |

| Comparator Or Baseline | EGCG (lower precipitation efficacy and weaker LDL receptor upregulation) |

| Quantified Difference | GCG-rich fractions lower lymphatic recovery of cholesterol more effectively than EGCG-rich fractions. |

| Conditions | In vitro bile salt micelle assays and sucrose-induced hyperlipidemic rat models |

Formulators of lipid-lowering nutraceuticals should select GCG over EGCG to achieve superior mechanism-specific inhibition of cholesterol absorption.

Alpha-Glucosidase Inhibition for Glycemic Control

GCG exhibits potent inhibitory activity against digestive enzymes, playing a critical role in the hypoglycemic effects of processed teas. Research indicates that GCG, alongside other gallated catechins, strongly inhibits alpha-glucosidase and alpha-amylase, often matching or exceeding the performance of standard clinical inhibitors like acarbose [1]. The trans-configuration of GCG allows for distinct binding affinities to the enzyme's active sites compared to EGCG, making it a highly effective active ingredient for metabolic formulations.

| Evidence Dimension | In vitro alpha-glucosidase inhibitory activity |

| Target Compound Data | Potent inhibition of alpha-glucosidase, contributing heavily to the efficacy of heat-treated tea extracts. |

| Comparator Or Baseline | Acarbose (standard clinical baseline) and EGCG |

| Quantified Difference | GCG demonstrates strong IC50 values that compete with or exceed baseline pharmaceutical inhibitors. |

| Conditions | In vitro alpha-glucosidase and alpha-amylase inhibition assays |

Buyers developing anti-diabetic functional foods can leverage GCG as a heat-stable, highly active enzyme inhibitor that survives food processing.

Thermally Sterilized Ready-to-Drink (RTD) Beverages

Because EGCG rapidly epimerizes to GCG at temperatures above 44 °C and extensively during retort pasteurization (>98 °C), GCG is the correct procurement choice for RTD beverage formulations. Using GCG as the active ingredient baseline ensures that the product maintains its stated polyphenol profile post-sterilization, avoiding the regulatory and quality control failures associated with EGCG degradation [1].

Lipid-Lowering Nutraceutical Formulations

GCG is highly suited for supplements targeting hyperlipidemia and cholesterol management. Its superior ability to precipitate cholesterol from bile salt micelles and upregulate hepatic LDL receptor activity compared to EGCG makes it a more potent active pharmaceutical ingredient for specifically reducing intestinal cholesterol absorption and lowering plasma lipid levels [2].

Anti-Diabetic and Glycemic Control Functional Foods

Given its strong inhibitory effects on alpha-glucosidase and alpha-amylase, GCG is an ideal candidate for functional foods designed to manage postprandial blood glucose. Its thermal stability allows it to be incorporated into baked goods or hot-processed foods where standard EGCG would degrade, maintaining its enzymatic inhibitory activity in the final consumer product [3].

References

- [1] Wang, R., et al. (2008). Reaction kinetics of degradation and epimerization of epigallocatechin gallate (EGCG) in aqueous system over a wide temperature range. Journal of Agricultural and Food Chemistry, 56(8), 2694-2701.

- [2] Ikeda, I., et al. (2003). Heat-epimerized tea catechins rich in gallocatechin gallate and catechin gallate are more effective to inhibit cholesterol absorption than tea catechins rich in epigallocatechin gallate and epicatechin gallate. Journal of Agricultural and Food Chemistry, 51(25), 7303-7307.

- [3] Miao, M., et al. (2013). Combined Effects of Green Tea Extracts, Green Tea Polyphenols or Epigallocatechin Gallate with Acarbose on Inhibition against α-Amylase and α-Glucosidase in Vitro. Molecules, 18(9), 11614-11623.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Other CAS

Wikipedia

Use Classification

Dates

Explore Compound Types